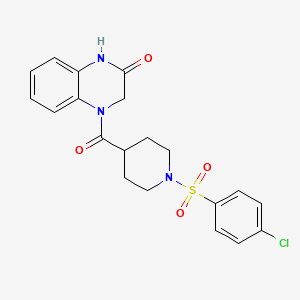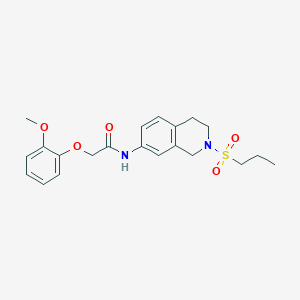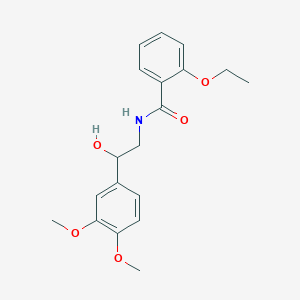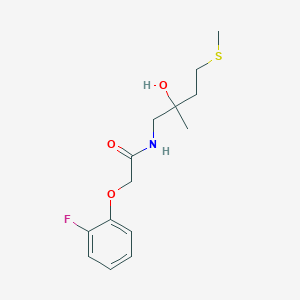![molecular formula C18H19ClN2O3S B2412112 (4-Amino-3-{[(4-chlorophenyl)sulfonyl]methyl}phenyl)(1-pyrrolidinyl)methanone CAS No. 339101-80-3](/img/structure/B2412112.png)
(4-Amino-3-{[(4-chlorophenyl)sulfonyl]methyl}phenyl)(1-pyrrolidinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-{[(4-chlorophenyl)sulfonyl]methyl}phenyl)(1-pyrrolidinyl)methanone (abbreviated 4-ACPMP) is a novel compound with a wide range of applications in scientific research. It is a synthetic compound that has been developed as a potential therapeutic agent. 4-ACPMP is a highly potent and selective inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is responsible for communication between nerve cells. By inhibiting AChE, 4-ACPMP can increase the action of acetylcholine, resulting in improved cognitive and memory functions.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Herbicidal and Insecticidal Activities : A study by Wang et al. (2015) found that derivatives of N-phenylpyrazolyl aryl methanones, which include compounds structurally related to the given chemical, exhibit notable herbicidal and insecticidal activities. This research indicates potential agricultural applications.
Antiestrogenic Activity : Research by Jones et al. (1979) demonstrated the antiestrogenic activity of a related compound in rats and mice, both orally and subcutaneously. This study suggests potential applications in the treatment of estrogen-related disorders.
Anti-Inflammatory Activity : A study conducted by Ottosen et al. (2003) on 4-aminobenzophenones, which share a similar chemical structure, revealed significant anti-inflammatory effects. This research points to possible uses in anti-inflammatory therapies.
Antimicrobial and Anticancer Agents : The work of Hafez et al. (2016) on pyrazole derivatives related to the compound demonstrated promising antimicrobial and anticancer activities.
Structural and Molecular Studies
Molecular Docking and Antibacterial Activity : Research by Shahana and Yardily (2020) explored the molecular docking and antibacterial activity of compounds structurally similar to the target compound. This provides insights into their potential use in antibacterial applications.
Spectral Characterization and DFT Studies : Shahana and Yardily (2020) also conducted spectral characterization and density functional theory (DFT) studies of related compounds, aiding in the understanding of their chemical properties.
Propriétés
IUPAC Name |
[4-amino-3-[(4-chlorophenyl)sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-15-4-6-16(7-5-15)25(23,24)12-14-11-13(3-8-17(14)20)18(22)21-9-1-2-10-21/h3-8,11H,1-2,9-10,12,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDZPQDAUFLSMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)N)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-{[(4-chlorophenyl)sulfonyl]methyl}phenyl)(1-pyrrolidinyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2412029.png)
![2-[7-(benzyloxy)-2-oxo-2H-chromen-3-yl]-1H-benzimidazole-6-carboxylic acid](/img/structure/B2412030.png)
![1-benzyl-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2412032.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2412035.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2412038.png)




![5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole](/img/structure/B2412049.png)

![Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2412051.png)
![6-Prop-2-ynyl-6-azaspiro[3.4]octane](/img/structure/B2412052.png)